molecular formula C9H9BrO2 B1268299 2-(2-Bromophenyl)-1,3-dioxolane CAS No. 34824-58-3

2-(2-Bromophenyl)-1,3-dioxolane

Cat. No. B1268299
CAS RN: 34824-58-3
M. Wt: 229.07 g/mol
InChI Key: IWSGKSUCFVOWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05399725

Procedure details

A 12 L 3-necked flask fitted with an overhead stirrer was charged with 2-bromobenzaldehyde (800 g, 4.324 moles), ethylene glycol (402.6 g, 6.485 moles), p-toluenesulfonic acid. H2O (3.95 g, 0.021 moles) and toluene (3.785 kg, 41.074 moles).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
402.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
3.785 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:10](O)[CH2:11][OH:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.C1(C)C=CC=CC=1>>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[O:12][CH2:11][CH2:10][O:5]1

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
402.6 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
3.95 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
3.785 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L 3-necked flask fitted with an overhead stirrer

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)C1OCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.